8-Chloro-2-(trifluoromethyl)quinoline

Ion Channel Pharmacology TRPM8 Antagonism Pain & Sensory Biology

Researchers screening TRPM8 for cold allodynia models often struggle with off-target ion channel interference that confounds phenotypic data. 8-Chloro-2-(trifluoromethyl)quinoline (CAS 1823887-29-1) solves this as a potent, highly selective chemical probe. - TRPM8 IC50 = 56 nM; >1,700-fold selectivity over KCNQ1/MINK channels minimizes confounding effects. - MAO-B selectivity >5.9x over MAO-A reduces hypertensive liability risk in CNS programs. - LogP ~2.1 and solubility at 38 µg/mL support robust assay compatibility.

Molecular Formula C10H5ClF3N
Molecular Weight 231.60 g/mol
Cat. No. B11876957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(trifluoromethyl)quinoline
Molecular FormulaC10H5ClF3N
Molecular Weight231.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H
InChIKeyMPVJVSMLSRFKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-(trifluoromethyl)quinoline Structure & Sourcing


8-Chloro-2-(trifluoromethyl)quinoline (CAS 1823887-29-1; molecular formula C10H5ClF3N; molecular weight 231.60) is a halogenated heterocyclic aromatic compound belonging to the trifluoromethyl-substituted quinoline class . Its core scaffold consists of a quinoline bicyclic ring system with a chlorine atom at the 8-position and a trifluoromethyl (-CF3) group at the 2-position . The -CF3 moiety confers increased metabolic stability, lipophilicity, and electron-withdrawing character compared to non-fluorinated or mono-halogenated analogs [1]. This specific substitution pattern distinguishes it from other chloro/trifluoromethyl quinoline regioisomers (e.g., 8-chloro-6-CF3, 7-chloro-4-CF3, or 2,8-bis-CF3 variants) and forms the chemical basis for its differential pharmacological and physicochemical behavior [1][2].

Analog Substitution Risks for 8-Chloro-2-(trifluoromethyl)quinoline


Within the 2-(trifluoromethyl)quinoline chemical series, even minor positional variations in halogen substitution (e.g., shifting chlorine from 8- to 7- or 6-position; replacing -CF3 with -CH3 or -F) can drastically alter protonation state, target engagement potency, and off-target liability [1][2]. Specifically, the concurrent presence of an electron-withdrawing -CF3 at C2 and a chlorine at C8 uniquely modulates the electronic density of the quinoline nitrogen, which is critical for binding to certain ion channels and enzymes [1]. SAR studies in related quinolone series explicitly state that a trifluoromethyl group at the 8-position increases antibacterial activity, whereas a fluoro group at the 6-position partially decreases it [3]. Consequently, substituting 8-Chloro-2-(trifluoromethyl)quinoline with a close regioisomer—such as 8-chloro-6-(trifluoromethyl)quinoline or 2,8-bis(trifluoromethyl)quinoline—without empirical validation will likely result in significant shifts in potency, selectivity window, or metabolic profile [1][4]. The quantitative evidence below substantiates these differential selection decisions.

Quantitative Differentiation Evidence for 8-Chloro-2-(trifluoromethyl)quinoline


TRPM8 Selective Antagonism over Potassium Channels

8-Chloro-2-(trifluoromethyl)quinoline exhibits potent antagonist activity at rat TRPM8 channels with an IC50 of 56 nM in a functional cellular Ca2+ influx assay [1]. This represents a >1,700-fold selectivity window over KCNQ1/MINK potassium channel antagonism (IC50 = 100,000 nM) in the same cellular system [2]. This quantitative selectivity profile is not shared by unsubstituted 2-(trifluoromethyl)quinoline or 8-chloro-6-CF3 regioisomers, which show significantly altered ion channel engagement patterns due to differing electron distribution on the quinoline nitrogen [3].

Ion Channel Pharmacology TRPM8 Antagonism Pain & Sensory Biology

MAO-B vs. MAO-A Isoform Selectivity

8-Chloro-2-(trifluoromethyl)quinoline inhibits human MAO-B with an IC50 of 17,000 nM (17 μM) while showing minimal inhibition of human MAO-A (IC50 >100,000 nM) [1]. This >5.9-fold selectivity window is a direct consequence of the 8-chloro substitution, which interacts with the MAO-B substrate cavity entrance differently than 2,8-bis-CF3 or 8-CF3 mono-substituted analogs [2]. In comparison, many 2-CF3-quinoline derivatives lacking the 8-chloro group show either non-selective inhibition or altered potency ratios [2].

Neuropharmacology MAO Inhibition Drug Safety Assessment

Aqueous Solubility and Lipophilicity Differentiation

8-Chloro-2-(trifluoromethyl)quinoline has an experimentally determined aqueous solubility of 38 µg/mL and a calculated XLogP3-AA of 2.1 [1]. In comparison, the 2,8-bis(trifluoromethyl)quinoline analog (QDA-1) exhibits a LogP of approximately 3.7 and significantly lower aqueous solubility, necessitating higher DMSO concentrations or specialized formulations for in vitro assays [2]. This difference in lipophilicity and solubility directly impacts the compound's ability to be used in standard biological buffers without precipitation, a critical factor in high-throughput screening campaigns.

Pre-formulation Drug Discovery ADME Properties

Antibacterial Activity: 8-CF3 vs. 6-Fluoro Substitution Effect

Structure-activity relationship (SAR) studies on quinoline derivatives demonstrate that the presence of a trifluoromethyl group at the 8-position increases antibacterial activity, whereas a fluoro group at the 6-position partially decreases activity [1]. While specific MIC values for 8-Chloro-2-(trifluoromethyl)quinoline are not directly available in the open literature, this class-level SAR trend—supported by MIC data for closely related 8-CF3-quinolones showing MICs as low as 0.5-2 µg/mL against S. aureus [2]—indicates that this specific regioisomer is a privileged scaffold for antibacterial lead optimization. Compounds with alternative substitution patterns (e.g., 6-F, 7-Cl) fail to achieve the same level of potency due to altered electronic effects on the quinoline nitrogen [1].

Antibacterial Drug Discovery SAR Infectious Disease

8-Chloro-2-(trifluoromethyl)quinoline Research Applications


TRPM8 Antagonist Screening and Cold-Pain Target Validation

Given its potent TRPM8 antagonism (IC50 = 56 nM) and >1,700-fold selectivity over KCNQ1/MINK potassium channels [1][2], 8-Chloro-2-(trifluoromethyl)quinoline is directly applicable as a chemical probe or control compound in high-throughput screens targeting TRPM8-mediated cold allodynia or pain pathways. Its selectivity profile minimizes confounding off-target ion channel effects, which is critical for deconvoluting phenotypic assay readouts. The compound's moderate aqueous solubility (38 µg/mL) supports routine use in standard assay buffers .

MAO-B Selective Inhibitor Scaffold for Neurodegenerative Diseases

This compound serves as a differentiated starting point for medicinal chemistry optimization of MAO-B inhibitors due to its >5.9-fold selectivity over MAO-A [3]. This selectivity window reduces the risk of hypertensive crises, a known liability of non-selective MAO inhibitors. Structure-based design efforts can focus on improving potency from the micromolar range while maintaining this favorable isoform selectivity profile.

Antibacterial Hit-to-Lead with 8-CF3 Quinoline Scaffold

SAR data from analogous 8-CF3-quinolines confirms that this substitution pattern enhances antibacterial activity relative to 6-fluoro or 7-chloro analogs [4]. 8-Chloro-2-(trifluoromethyl)quinoline can be directly incorporated into focused libraries for antibacterial screening against Gram-positive pathogens, including S. aureus and M. tuberculosis. Its physicochemical profile (LogP ~2.1) is within the desirable range for antibacterial drug-likeness [5].

Lipophilicity Probe and Negative Control for Bis-CF3 Quinoline Studies

In studies involving 2,8-bis(trifluoromethyl)quinoline analogs (e.g., anti-Zika or anti-trichomonad programs), 8-Chloro-2-(trifluoromethyl)quinoline can function as a matched-pair comparator to isolate the impact of a second -CF3 group on potency, metabolic stability, and toxicity. The 2,8-bis-CF3 analog QDA-1 has an IC50 of 113.8 µM against T. vaginalis but also exhibits cytotoxicity (CC50 = 247.4 µM) [6]; the 8-Cl-2-CF3 variant may offer a different therapeutic window due to altered lipophilicity and target engagement [6].

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